molecular formula C34H47N9O12 B13385957 {4-[(2S)-2-[(2S)-2-(3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}propanamido)-3-methylbutanamido]-5-(carbamoylamino)pentanamido]phenyl}methyl 4-nitrophenyl carbonate

{4-[(2S)-2-[(2S)-2-(3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}propanamido)-3-methylbutanamido]-5-(carbamoylamino)pentanamido]phenyl}methyl 4-nitrophenyl carbonate

Cat. No.: B13385957
M. Wt: 773.8 g/mol
InChI Key: HLBCDJANEWKOSX-UHFFFAOYSA-N
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Description

Azido-PEG3-Val-Cit-PAB-PNP is a cleavable peptide linker used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This compound is known for its ability to increase aqueous solubility and facilitate the targeted delivery of therapeutic agents. The Val-Cit component is specifically cleaved by the enzyme cathepsin B, which is predominantly found in lysosomes, ensuring that the payload is released only within the target cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azido-PEG3-Val-Cit-PAB-PNP involves multiple steps, including the formation of the azido group, the PEG spacer, and the peptide linker. The azido group is introduced through a nucleophilic substitution reaction, while the PEG spacer is added to enhance solubility. The Val-Cit peptide linker is synthesized using standard peptide coupling reactions, often employing reagents like HATU or EDC for activation .

Industrial Production Methods

Industrial production of Azido-PEG3-Val-Cit-PAB-PNP follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in a controlled environment to prevent contamination and degradation .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG3-Val-Cit-PAB-PNP undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Azido-PEG3-Val-Cit-PAB-PNP has a wide range of scientific research applications:

Mechanism of Action

Azido-PEG3-Val-Cit-PAB-PNP exerts its effects through a series of well-defined mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azido-PEG3-Val-Cit-PAB-PNP is unique due to its specific cleavage by cathepsin B and its ability to undergo click chemistry, making it highly versatile for targeted delivery applications .

Properties

Molecular Formula

C34H47N9O12

Molecular Weight

773.8 g/mol

IUPAC Name

[4-[[2-[[2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C34H47N9O12/c1-23(2)30(41-29(44)13-16-51-18-20-53-21-19-52-17-15-38-42-36)32(46)40-28(4-3-14-37-33(35)47)31(45)39-25-7-5-24(6-8-25)22-54-34(48)55-27-11-9-26(10-12-27)43(49)50/h5-12,23,28,30H,3-4,13-22H2,1-2H3,(H,39,45)(H,40,46)(H,41,44)(H3,35,37,47)

InChI Key

HLBCDJANEWKOSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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